molecular formula C9H13NO3S B11783094 Ethyl4-ethoxy-2-methylthiazole-5-carboxylate

Ethyl4-ethoxy-2-methylthiazole-5-carboxylate

Cat. No.: B11783094
M. Wt: 215.27 g/mol
InChI Key: VJFQUCBANHLRHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate can be achieved through various methods. One practical approach is a one-pot procedure that involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild conditions . This method is efficient and yields the desired product in good quantities . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Biological Activity

Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate, highlighting relevant research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate is C9H13NO3SC_9H_{13}NO_3S. The thiazole ring structure contributes significantly to the compound's reactivity and biological activity. The substituents on the thiazole ring can influence its interaction with biological targets, making it a valuable candidate for drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has shown promising antibacterial activity against various pathogens. For instance:

  • Staphylococcus epidermidis : Minimum inhibitory concentration (MIC) of 250 µg/mL.
  • Pseudomonas aeruginosa : MIC of 375 µg/mL.

These findings suggest that derivatives of this compound could be developed as potential antibacterial agents against resistant bacterial strains .

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been evaluated for its ability to scavenge free radicals and protect against oxidative stress. In vitro studies have indicated that this compound can enhance liver function by reducing oxidative damage, which is crucial in preventing various diseases related to oxidative stress .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. Ethyl 4-ethoxy-2-methylthiazole-5-carboxylate has been investigated for its effects on cancer cell lines. Preliminary studies indicate that it may inhibit specific cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in tumorigenesis.

Further research is needed to elucidate the exact mechanisms by which this compound exerts its anticancer effects .

Case Studies

  • Inhibition of HSET (KIFC1) : A study reported the discovery of a thiazole derivative with micromolar inhibition of HSET, a protein implicated in cancer cell survival. This study highlighted the potential for thiazole compounds to disrupt centrosome clustering in cancer cells, leading to increased multipolarity and cell death .
  • Diabetes Management : Another investigation into related thiazole compounds demonstrated protective effects against hyperglycemia in diabetic models, showcasing their potential role in managing diabetes through antioxidant and anti-inflammatory mechanisms .

Synthesis Methods

The synthesis of ethyl 4-ethoxy-2-methylthiazole-5-carboxylate typically involves several steps:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the ethoxy group via nucleophilic substitution.
  • Carboxylation at the 5-position using carboxylic acid derivatives.

These methods can vary based on desired substituents and reaction conditions, allowing for the creation of a library of biologically active thiazole derivatives .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 4-ethoxy-2-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO3S/c1-4-12-8-7(9(11)13-5-2)14-6(3)10-8/h4-5H2,1-3H3

InChI Key

VJFQUCBANHLRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC(=N1)C)C(=O)OCC

Origin of Product

United States

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